5-溴-2-甲基亚磺酰基苯甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

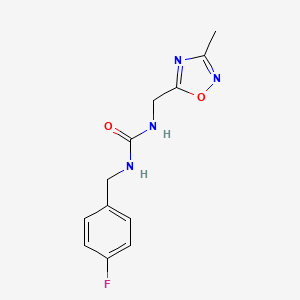

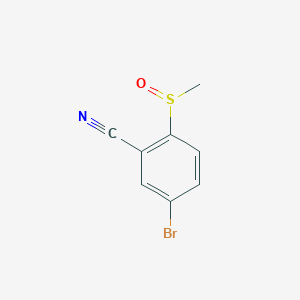

“5-Bromo-2-methylsulfinylbenzonitrile” is a chemical compound with promising applications in scientific research. It is also known as “5-Bromo-2-methylbenzonitrile” with a CAS Number of 156001-51-3 . The empirical formula is C8H6BrN .

Molecular Structure Analysis

The equilibrium geometric structure of a similar compound, “5-Bromo-2-methoxybenzonitrile”, has been studied using Density Functional Theory (DFT). Geometrical parameters such as bond length, bond angle, and dihedral angle are predicted using DFT levels employing HF/B3LYP methods with 6-311++G (2d,p) as the basis set .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Bromo-2-methylbenzonitrile” include a molecular weight of 196.04 , a density of 1.5±0.1 g/cm3, a boiling point of 250.6±20.0 °C at 760 mmHg, and a flash point of 105.4±21.8 °C .科学研究应用

- Methodology : Quantum mechanical calculations using Density Functional Theory (DFT) predict its geometric structure and NLO properties .

Nonlinear Optical (NLO) Properties

Solvent and Precursor Chemical Intermediate

安全和危害

The safety data sheet for a related compound, “5-Bromo-2-methoxybenzenesulfonyl chloride”, indicates that it causes severe skin burns and eye damage. Precautionary measures include avoiding inhalation, contact with skin or eyes, and ingestion. In case of contact, immediate medical attention is advised .

作用机制

Target of Action

5-Bromo-2-methylsulfinylbenzonitrile is a key intermediate in the synthesis of a family of promising SGLT2 inhibitors . SGLT2 inhibitors are a class of medications that inhibit the reabsorption of glucose in the kidney and therefore lower blood sugar levels . They are used in the treatment of type II diabetes .

Mode of Action

It’s known that the compound is used in the synthesis of sglt2 inhibitors . These inhibitors work by blocking the reabsorption of glucose in the kidneys, which is then excreted in the urine .

Biochemical Pathways

As a precursor to sglt2 inhibitors, it’s likely involved in the glucose reabsorption pathway in the kidneys . By inhibiting SGLT2, these drugs reduce renal glucose reabsorption and thereby lower blood glucose levels .

Pharmacokinetics

As a precursor in the synthesis of sglt2 inhibitors, its adme (absorption, distribution, metabolism, and excretion) properties would be transformed during the synthesis process into those of the final drug compound .

Result of Action

As a key intermediate in the synthesis of sglt2 inhibitors, its transformation contributes to the production of drugs that effectively lower blood glucose levels in patients with type ii diabetes .

Action Environment

The action environment of 5-Bromo-2-methylsulfinylbenzonitrile is likely in a laboratory setting, where it is used as a precursor in the synthesis of SGLT2 inhibitors . The stability, efficacy, and action of the compound can be influenced by various factors in this environment, including temperature, pH, and the presence of other chemicals .

属性

IUPAC Name |

5-bromo-2-methylsulfinylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNOS/c1-12(11)8-3-2-7(9)4-6(8)5-10/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPOZSGMMUJGEGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

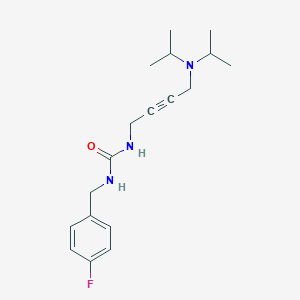

CS(=O)C1=C(C=C(C=C1)Br)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-methylsulfinylbenzonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chlorophenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2514320.png)

![4-(4-(4-fluorophenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2514326.png)

![7-Fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2514329.png)

![3-[(Dimethylamino)methyl]-4,4-difluorobutanoic acid;hydrochloride](/img/structure/B2514331.png)

![2-(isobutylthio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2514334.png)

![(3,5-dimethylphenyl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2514335.png)